LG101506 -

LG101506

Catalog Number: EVT-253854
CAS Number:
Molecular Formula: C25H34F2O3
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LG101506 is a synthetic, selective modulator of Retinoid X Receptors (RXRs). [, , , , , , ] RXRs are nuclear receptors that play a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs). [, ] LG101506 exhibits a unique binding profile, selectively activating RXR:PPARα and RXR:PPARγ heterodimers while demonstrating minimal activity on RXR:RARα, RXR:LXRα, RXR:LXRβ, or RXR:FXRα heterodimers and RXR homodimers. [] This selectivity makes LG101506 a valuable tool in dissecting the complex signaling pathways governed by RXR and its partners, particularly in metabolic diseases like type 2 diabetes. []

Mechanism of Action

LG101506 acts as a selective modulator of RXR, meaning it binds to RXR and influences its interaction with other nuclear receptors, ultimately impacting gene expression. [, , , ] Its mechanism of action involves selective activation of RXR:PPARα and RXR:PPARγ heterodimers while sparing other RXR heterodimers and homodimers. [] This specific modulation profile distinguishes LG101506 from pan-RXR agonists and contributes to its unique pharmacological profile. []

Applications

Metabolic Diseases:

LG101506 shows promise as a potential therapeutic agent for metabolic diseases, particularly type 2 diabetes. [, ] Studies demonstrate its ability to:

  • Enhance insulin sensitivity: In rodent models of insulin resistance and type 2 diabetes, LG101506 effectively improves insulin sensitivity, highlighting its potential for treating glucose dysregulation. [, ]
  • Improve glucose metabolism: LG101506 demonstrates glucose-lowering effects, further supporting its potential in managing hyperglycemia associated with diabetes. []
  • Reduce body weight gain: Unlike some other insulin-sensitizing agents, LG101506 exhibits a weight-reducing effect, offering a potential advantage in managing obesity often associated with metabolic disorders. [, ]

Cancer Research:

  • Anti-Tumor Activity: In breast cancer models, LG101506 displayed significant anti-tumor activity, reducing tumor growth and extending survival. [, ]
  • Immune Modulation: Research suggests that LG101506 can modulate the tumor microenvironment by decreasing immunosuppressive cells like Myeloid-Derived Suppressor Cells (MDSCs) and CD4+ regulatory T cells while increasing the activity of cytotoxic T cells. [, ] This immunomodulatory effect contributes to its anti-tumor activity.

Aldehyde Oxidase Regulation:

Studies show that LG101506 can decrease the expression of Aldehyde Oxidase 1 (AOX1), an enzyme involved in drug metabolism. [] This finding suggests its potential role in modulating drug metabolism pathways, which could have implications for drug interactions and toxicity. []

LG100268

Compound Description: LG100268 is a potent and selective retinoid X receptor (RXR) agonist. [, , , , , , ] It exhibits anti-inflammatory and anticarcinogenic properties, notably suppressing lung carcinogenesis in mice models. [, ] LG100268 demonstrates synergistic effects when combined with other anticancer agents like vorinostat and carboplatin/paclitaxel. [] It can reduce tumor burden and hinder the development of high-grade adenocarcinomas. [] Studies also show it effectively suppresses the synthesis and secretion of inflammatory molecules such as nitric oxide, IL6, IL1β, CXCL2, and CSF3 in macrophage-like cells. []

9-cis-Retinoic Acid

Compound Description: 9-cis-Retinoic Acid is a naturally occurring retinoid that acts as a pan-agonist, activating both RXR and retinoic acid receptors (RARs). [] Studies demonstrate that it effectively upregulates AOX1 mRNA expression in a time- and concentration-dependent manner. [] Mechanistically, it functions by promoting the transcriptional activity of the AOX1 gene. []

Rosiglitazone

Compound Description: Rosiglitazone belongs to the thiazolidinedione (TZD) class of drugs, known for their insulin-sensitizing effects by acting as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. [] While effective in improving insulin sensitivity, rosiglitazone is associated with side effects like weight gain. []

Relevance: Although structurally different from LG101506, rosiglitazone is relevant because it highlights a key advantage of LG101506 as a potential therapeutic agent for type 2 diabetes. [] Unlike rosiglitazone, which often leads to weight gain, LG101506 exhibits the beneficial effect of reducing body weight gain and food consumption. [] This difference stems from their distinct mechanisms of action and downstream effects on metabolic pathways, emphasizing the potential of LG101506 as a more favorable treatment option. []

Bexarotene

Compound Description: Bexarotene is a rexinoid approved by the FDA for treating cutaneous T-cell lymphoma. [, , ] It functions as an RXR agonist and has shown potential in preclinical models for cancer treatment and immune modulation. [, , ]

LG100754

Compound Description: LG100754 is an RXR modulator with a unique activity profile, acting as an antagonist of RXR homodimers but an agonist of RXR heterodimers, specifically with PPAR and RAR. [, ] It has shown the ability to induce AOX1 expression in a concentration-dependent manner, suggesting a role for both RXR homodimers and heterodimers in AOX1 regulation. []

Relevance: LG100754, like LG101506, underscores the importance of selectively targeting specific RXR interactions to achieve desired therapeutic outcomes. [] Both compounds modulate RXR activity, but they exhibit distinct preferences for different RXR partnerships, ultimately leading to variations in their biological effects. [] These findings highlight the complexity of RXR signaling and the potential for developing tailored therapies based on specific RXR modulators. []

CD3254

Compound Description: CD3254 is a selective RXR agonist that effectively induces AOX1 mRNA expression in a concentration-dependent manner. [] This induction is achieved through a transcriptional mechanism, suggesting CD3254's ability to modulate gene expression by activating RXR-mediated pathways. []

Relevance: CD3254 is relevant to LG101506 due to its shared ability to activate RXRs, although their selectivity profiles may differ. [] CD3254, as a potent RXR agonist, provides insights into the potential of targeting RXR for therapeutic purposes, as demonstrated by its effect on AOX1 expression. [] This finding aligns with the overall research direction of exploring RXR modulators, like LG101506, for various disease applications. []

SR11237

Compound Description: SR11237 acts as a selective RXR agonist and effectively induces AOX1 mRNA expression in a concentration-dependent manner. [] Similar to other RXR activators, its mechanism of action involves transcriptional regulation, leading to increased AOX1 gene expression. []

Relevance: Like LG101506, SR11237 belongs to the class of selective RXR activators. [] Despite their structural differences, both compounds share the ability to modulate RXR activity and influence downstream gene expression. [] Specifically, SR11237's effect on AOX1 expression highlights the potential of targeting RXR signaling for therapeutic interventions, further supporting the research rationale behind developing compounds like LG101506. []

AGN194204

Compound Description: AGN194204 is a selective RXR agonist that demonstrates efficacy in preclinical studies for treating metabolic syndrome. [, ] Similar to other RXR agonists, it exhibits glucose-lowering and insulin-sensitizing effects, but it can also lead to undesirable side effects such as hypertriglyceridemia. []

MSU-42011

Compound Description: MSU-42011 is a novel rexinoid that demonstrates promising results in a preclinical model of HER2-positive breast cancer. [] It effectively reduces tumor growth by enhancing the interaction between dendritic cells and T cells within the tumor microenvironment. [] This interaction leads to increased activation of cytotoxic T cells, promoting an anti-tumor immune response. []

Relevance: Although structurally distinct from LG101506, MSU-42011 highlights the potential of targeting RXRs for cancer immunotherapy. [] Both compounds belong to the class of rexinoids and share the ability to modulate immune responses, although their specific mechanisms and target cell populations may differ. [, ] MSU-42011's success in enhancing anti-tumor immunity provides further support for exploring the immunomodulatory properties of RXR-targeting compounds like LG101506 in cancer treatment. []

Properties

Product Name

LG 101506

IUPAC Name

(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid

Molecular Formula

C25H34F2O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11-

InChI Key

BHIBZAZKKARFIM-XRYBSMBUSA-N

SMILES

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F

Synonyms

Alternative Name: LG 1506

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.